RFRP-1 (human)
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Overview
Description
RFRP-1 (human) is a neuropeptide that belongs to the family of gonadotropin-inhibitory hormones. It is identified as MPHSFANLPLRF-NH2 and is known to inhibit the synthesis and release of gonadotropins from the pituitary gland. This compound plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, which is essential for reproductive functions .
Mechanism of Action
Target of Action
The primary target of RFRP-1 (human) is the human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes . These targets play a crucial role in the regulation of reproductive functions in the human body .
Mode of Action
RFRP-1 (human) interacts with its targets by binding to and activating the Neuropeptide FF (NPFF) receptors, specifically NPFF2 and NPFF1 . This interaction results in the potent inhibition of gonadotropin , a hormone that stimulates the growth and function of the gonads (ovaries and testes).
Biochemical Pathways
The biochemical pathway affected by RFRP-1 (human) involves the modulation of the hypothalamic-pituitary-gonadal axis . This axis is a critical part of the endocrine system that regulates reproductive functions. The downstream effects of this modulation include the inhibition of gonadotropin synthesis and release from the pituitary gland .
Pharmacokinetics
It’s known that the compound can rapidly and reversibly decrease shortening and relaxation in isolated mammalian cardiac myocytes in a dose-dependent manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RFRP-1 (human) and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of RFRP-1 (human)'s action include the inhibition of reproductive behavior, decrease in food intake, and increase in anxiety behavior in an oxytocin-mediated manner . Additionally, it has been found to reduce heart rate, stroke volume, ejection fraction, and cardiac output .
Action Environment
The action of RFRP-1 (human) can be influenced by environmental factors. For instance, stress can activate RFRP-1-secreting neurons . This suggests that the compound’s action, efficacy, and stability could be affected by the physiological state of the organism, such as stress levels.
Biochemical Analysis
Biochemical Properties
RFRP-1 (human) interacts with various biomolecules, including enzymes and proteins. It targets human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes, effectively inhibiting gonadotropin . It also acts as a potent Neuropeptide FF (NPFF) receptor agonist, with EC50s of 0.0011 nM and 29 nM for NPFF2 and NPFF1, respectively .
Cellular Effects
RFRP-1 (human) has significant effects on various types of cells and cellular processes. It influences cell function by modulating GnRH neuron firing and inhibiting gonadotropin secretion in cultured sheep pituitary cells by inhibiting Ca2+ mobilization . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
RFRP-1 (human) exerts its effects at the molecular level through several mechanisms. It binds to and activates the NPFF receptors, leading to the inhibition of gonadotropin synthesis and release from the pituitary . This interaction results in changes in gene expression and enzyme activity, contributing to its inhibitory effects on gonadotropin.
Transport and Distribution
RFRP-1 (human) is transported and distributed within cells and tissues. It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes
Subcellular Localization
It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes .
Preparation Methods
Synthetic Routes and Reaction Conditions
RFRP-1 (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of RFRP-1 (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RFRP-1 (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the RFRP-1 (human) peptide itself. During the cleavage step, side products such as truncated peptides or peptides with incomplete deprotection may be formed, which are removed during purification .
Scientific Research Applications
RFRP-1 (human) has several scientific research applications:
Biology: It is used to study the regulation of reproductive functions and the hypothalamic-pituitary-gonadal axis.
Medicine: Research on RFRP-1 (human) helps in understanding its role in reproductive disorders and potential therapeutic applications.
Chemistry: It serves as a model peptide for studying peptide synthesis and purification techniques.
Industry: RFRP-1 (human) is used in the development of diagnostic tools and assays for reproductive health
Comparison with Similar Compounds
RFRP-1 (human) is part of a family of peptides that includes RFRP-3 (human). Both peptides share similar functions but differ in their amino acid sequences and receptor affinities. RFRP-3 (human) is identified as VPNLPQRF-NH2 and has a higher potency in inhibiting gonadotropin secretion compared to RFRP-1 (human) .
List of Similar Compounds
RFRP-3 (human): VPNLPQRF-NH2
Neuropeptide FF (NPFF): A related peptide that also acts on NPFF receptors but has different physiological roles
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXUPUZSJMRDJT-IWPKOFGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H101N19O14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1428.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.